An In-depth Technical Guide to 5-Methylheptadecane: Physical Properties, Chemical Characteristics, and Biological Role
An In-depth Technical Guide to 5-Methylheptadecane: Physical Properties, Chemical Characteristics, and Biological Role
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Methylheptadecane is a branched-chain alkane with significance in the field of chemical ecology, primarily known for its role as an insect sex pheromone. This technical guide provides a comprehensive overview of the physical and chemical properties of 5-methylheptadecane, including its molecular structure, molecular weight, and estimated physicochemical parameters. Furthermore, this document details its biological function as the sex pheromone of the broom twig miner, Leucoptera spartifoliella, outlining the general biosynthetic pathway for hydrocarbon pheromones and the subsequent olfactory signal transduction cascade in insects. Methodologies for the synthesis and analysis of this compound are also presented, offering valuable protocols for researchers in pheromone chemistry, entomology, and related fields.
Physical and Chemical Properties
5-Methylheptadecane is a saturated hydrocarbon, and as such, it is a nonpolar compound with low reactivity under standard conditions. Its physical properties are largely determined by weak van der Waals intermolecular forces.
Physical Properties
| Property | Value | Source |
| Molecular Formula | C₁₈H₃₈ | [1][2] |
| Molecular Weight | 254.50 g/mol | [1][3] |
| CAS Number | 26730-95-0 | [1] |
| Boiling Point (estimated) | 312.00 °C at 760 mmHg | [3] |
| Melting Point | Not available (expected to be low) | |
| Density | Not available (expected to be < 1 g/mL) | [4][5] |
| Water Solubility (estimated) | 0.0001081 mg/L at 25 °C | [3] |
| logP (o/w) (estimated) | 10.140 | [3] |
Chemical Properties
As a long-chain branched alkane, 5-methylheptadecane exhibits chemical properties characteristic of this class of compounds.
-
Reactivity: Alkanes are generally unreactive due to the stability of C-C and C-H single bonds. They do not react with most common acids, bases, oxidizing agents, or reducing agents.[4]
-
Combustion: Like other hydrocarbons, 5-methylheptadecane will undergo combustion in the presence of excess oxygen to produce carbon dioxide and water, releasing a significant amount of energy.
-
Halogenation: In the presence of ultraviolet (UV) light, alkanes can react with halogens (e.g., chlorine, bromine) in a free-radical substitution reaction.
-
Synthesis: A common strategy for the synthesis of branched alkanes involves the use of Grignard reagents. While a specific protocol for 5-methylheptadecane is not widely published, a general approach can be outlined. For instance, the synthesis of the related compound 5-methylpentadecane has been achieved through the hydroisomerization of n-hexadecane. A plausible synthesis for 5-methylheptadecane could involve the coupling of a Grignard reagent, such as dodecyl magnesium bromide, with a suitable alkyl halide, like 2-bromopentane.
Biological Role: A Lepidopteran Sex Pheromone
5-Methylheptadecane has been identified as the primary component of the sex pheromone of the female broom twig miner, Leucoptera spartifoliella, an insect used as a biological control agent for the Scotch broom plant. In this context, it acts as a chemical signal to attract conspecific males for mating.
Biosynthesis of Hydrocarbon Pheromones
The biosynthesis of hydrocarbon pheromones in insects, including branched alkanes, is a multi-step process that typically originates from fatty acid metabolism.[6][7] The general pathway involves the following key stages:
-
Fatty Acid Synthesis: The process begins with the de novo synthesis of fatty acids from acetyl-CoA and malonyl-CoA by fatty acid synthase (FAS) enzymes.
-
Elongation: The resulting fatty acyl-CoA chains are extended by elongase enzymes to achieve the desired carbon chain length.
-
Reductive Decarbonylation: The fatty acyl-CoA is then converted to a long-chain aldehyde. Subsequently, a key step in hydrocarbon formation is the reductive decarbonylation of the aldehyde, which removes the carbonyl oxygen and results in the final hydrocarbon chain. For branched alkanes like 5-methylheptadecane, a branched-chain fatty acid precursor is utilized in this pathway.
Olfactory Signal Transduction
The detection of 5-methylheptadecane by the male moth initiates a cascade of events within the olfactory sensory neurons (OSNs) located in the antennae. This process, known as olfactory signal transduction, converts the chemical signal into an electrical signal that is transmitted to the brain.
-
Pheromone Binding: The hydrophobic 5-methylheptadecane molecule enters the aqueous lymph surrounding the OSNs through pore tubules in the sensilla and is transported to the receptors by pheromone-binding proteins (PBPs).
-
Receptor Activation: The pheromone binds to a specific odorant receptor (OR) on the dendritic membrane of an OSN. This binding activates the OR.
-
G-Protein Cascade: The activated OR interacts with a G-protein, leading to the dissociation of its subunits. The activated G-protein subunit (Gα) then activates an enzyme, typically adenylyl cyclase.
-
Second Messenger Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP), a second messenger.
-
Ion Channel Opening: cAMP binds to and opens cyclic nucleotide-gated (CNG) ion channels in the OSN membrane.
-
Depolarization and Action Potential: The influx of positive ions (primarily Ca²⁺ and Na⁺) through the open channels depolarizes the neuron's membrane. If this depolarization reaches a certain threshold, it triggers an action potential (an electrical signal).
-
Signal Transmission: The action potential propagates along the axon of the OSN to the antennal lobe of the insect's brain, where the information is processed, ultimately leading to a behavioral response (e.g., flight towards the female).
Experimental Protocols
The following sections outline general experimental methodologies that can be adapted for the study of 5-methylheptadecane.
Determination of Physical Properties
-
Boiling Point Determination (Micro Method):
-
A small amount of the purified 5-methylheptadecane is placed in a Thiele tube containing a high-boiling point oil (e.g., mineral oil).
-
A thermometer and a capillary tube (sealed at one end) are immersed in the sample.
-
The Thiele tube is gently heated. The boiling point is recorded as the temperature at which a rapid and continuous stream of bubbles emerges from the capillary tube, and is the temperature at which the liquid re-enters the capillary tube upon cooling.
-
-
Density Determination:
-
Measure the mass of a clean, dry pycnometer (a small glass flask of known volume).
-
Fill the pycnometer with distilled water and measure its mass to calibrate the exact volume.
-
Dry the pycnometer and fill it with 5-methylheptadecane.
-
Measure the mass of the pycnometer containing the sample.
-
The density is calculated by dividing the mass of the 5-methylheptadecane by the calibrated volume of the pycnometer.
-
Analysis of Pheromone Production and Perception
-
Gas Chromatography-Electroantennography (GC-EAG): This technique is used to identify the biologically active components of a pheromone blend.
-
An extract from the pheromone gland of the female Leucoptera spartifoliella is injected into a gas chromatograph (GC).
-
The effluent from the GC column is split. One portion goes to a standard detector (e.g., a flame ionization detector, FID), and the other is directed over the antenna of a male moth.
-
Electrodes placed on the antenna record any electrical responses (depolarizations) generated by the OSNs in response to the eluted compounds.
-
By comparing the timing of the EAG response with the peaks on the GC chromatogram, the biologically active compound (5-methylheptadecane) can be identified.
-
Conclusion
5-Methylheptadecane serves as a compelling example of a branched-chain alkane with a highly specific and crucial biological role. While a complete experimental dataset of its physical properties remains to be fully elucidated, its function as a sex pheromone is well-established. The methodologies and pathways described in this guide provide a foundational understanding for researchers engaged in the study of insect chemical ecology, the development of biocontrol strategies, and the broader investigation of long-chain aliphatic compounds. Further research into the precise experimental determination of its physicochemical properties and the specific enzymes involved in its biosynthesis will undoubtedly contribute to a more complete understanding of this important semiochemical.
References
- 1. Heptadecane, 5-methyl- | C18H38 | CID 185593 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Heptadecane, 5-methyl [webbook.nist.gov]
- 3. 5-methyl heptadecane, 26730-95-0 [thegoodscentscompany.com]
- 4. physical properties of alkanes [unacademy.com]
- 5. Physical Properties of Alkanes | OpenOChem Learn [learn.openochem.org]
- 6. Insect pheromones--an overview of biosynthesis and endocrine regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
